molecular formula C14H17N3O B5432079 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5432079
M. Wt: 243.30 g/mol
InChI Key: SPHFUZQZFXPBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, also known as EPEPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in the inflammatory response. This compound can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activity. It can also reduce oxidative stress and prevent neuronal cell death, making it a potential neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is its potential as a multi-targeted agent, as it can modulate various signaling pathways. Additionally, it has shown low toxicity in various cell lines and animal models. However, one of the limitations of this compound is its limited solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, including:
1. Further investigation of its mechanism of action and potential targets in various signaling pathways.
2. Development of more efficient synthesis methods to improve its solubility and bioavailability.
3. Exploration of its potential applications in other disease models, such as neurodegenerative disorders and autoimmune diseases.
4. Investigation of its potential as a drug candidate for clinical trials.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research studies. Its multi-targeted activity and low toxicity make it an attractive candidate for further investigation and development as a potential therapeutic agent.

Synthesis Methods

The synthesis of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves several steps, including the condensation of 1-phenylethylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent acylation with ethyl chloroformate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been used in various scientific research studies, including those related to neuroscience, cancer, and inflammation. It has been shown to have potential as a neuroprotective agent, as it can inhibit the production of reactive oxygen species and prevent neuronal cell death. Additionally, this compound has been found to have anti-tumor activity in various cancer cell lines and can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-ethyl-N-(1-phenylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-3-17-10-9-13(16-17)14(18)15-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHFUZQZFXPBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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